molecular formula C6H8Cl2N2 B591745 (5-Chloropyridin-2-yl)methanamine hydrochloride CAS No. 871826-13-0

(5-Chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B591745
CAS No.: 871826-13-0
M. Wt: 179.044
InChI Key: HZUPEPYIDPCKQQ-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(5-Chloropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect various biological processes, including tumor progression and tissue fibrosis .

Biological Activity

(5-Chloropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

This compound is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position. Its synthesis typically involves the reaction of 5-chloropyridine with formaldehyde and amines under acidic conditions. This compound serves as a versatile building block in organic synthesis, allowing for further modifications that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways. For instance, it has shown potential as an inhibitor of certain protein kinases involved in cancer progression.
  • Receptor Agonism : Some studies indicate that derivatives of this compound may exhibit agonist activity at serotonin receptors, which are crucial for regulating mood and anxiety .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing new antibiotics.

Anticancer Properties

The compound has garnered attention for its anticancer activities. Studies indicate that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. For example, it has been investigated for its effects on pancreatic and breast cancer cell lines.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the inhibition of lysyl oxidase (LOX) enzymes highlighted the potential of this compound as a therapeutic agent in treating fibrosis and cancer metastasis .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyridine ring can significantly enhance the compound's potency against different cancer types. For instance, substituents at specific positions were found to improve both solubility and metabolic stability while maintaining or enhancing biological activity .
  • Biochemical Assays : Various biochemical assays have been conducted to evaluate the interaction of this compound with cellular targets. These studies often reveal alterations in gene expression related to apoptosis and cell cycle regulation, indicating its potential role in cancer therapy .

Data Summary

Activity Type Target Outcome Reference
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
AnticancerProtein kinasesInhibition of cancer cell proliferation
Enzyme InhibitionLysyl oxidasePotential therapeutic target for fibrosis
Receptor AgonismSerotonin receptorsModulation of mood-related pathways

Properties

IUPAC Name

(5-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPEPYIDPCKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1257535-54-8
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10719878
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871826-13-0
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871826-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 2-(aminomethyl)-5-chloropyridine (18 g, 0.13 mol, from Step D) was dissolved in dichloromethane (50 mL) and hydrochloric methanol solution (5 M, 50 mL) was added. After stirring for several min a white solid began to precipitate. The mixture was stirred for 1 h at 0-5° C., and the solid was collected by filtration and the filtrate was evaporated in vacuo to give some off-white solid. The combined solid was washed with a small amount of cold DCM. The product was dried in vacuo to yield the indicated compound as the hydrochloric salt. 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (s, 3H), 8.62 (s, 1H), 8.0 (dd, J=2.5, 6 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 4.15 (m, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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